Fmoc-N-Me-Tyr(tBu)-OH: A Comprehensive Technical Guide for Researchers
Fmoc-N-Me-Tyr(tBu)-OH: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-Me-Tyr(tBu)-OH is a synthetically modified amino acid derivative that plays a crucial role in modern peptide synthesis, particularly in the development of therapeutic peptides. Its unique N-methylated backbone and protected side chain offer distinct advantages in modulating the physicochemical and biological properties of peptides. This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and strategic applications of Fmoc-N-Me-Tyr(tBu)-OH in peptide research and drug discovery.
Core Chemical Properties
Fmoc-N-Me-Tyr(tBu)-OH, systematically named (2S)-2-[--INVALID-LINK--amino]-3-[4-(tert-butoxy)phenyl]propanoic acid, is a white crystalline powder. The presence of the N-methyl group introduces steric hindrance, which can significantly influence peptide conformation and resistance to enzymatic degradation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the tert-butyl (tBu) protecting group on the tyrosine side chain are key features for its application in solid-phase peptide synthesis (SPPS).
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₁NO₅ | [1][2][3][4] |
| Molecular Weight | 473.56 g/mol | [1][2][4] |
| CAS Number | 133373-24-7 | [1][2][3][4] |
| Appearance | White powder or crystals | [1] |
| Melting Point | 186-191 °C | [1][5] |
| Optical Activity | [α]22/D -49.0°, c = 0.5% in DMF | [1] |
| Purity | ≥97% | [1] |
| Solubility | Soluble in Dimethylformamide (DMF) | [1] |
| Storage | 2-8°C | [1][6] |
Strategic Importance in Peptide Synthesis
The incorporation of N-methylated amino acids like Fmoc-N-Me-Tyr(tBu)-OH into peptide sequences is a powerful strategy to enhance their therapeutic potential. N-methylation can:
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Increase Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, slowing down enzymatic degradation and increasing the peptide's half-life in vivo.
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Enhance Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes.
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Modulate Conformation: The steric bulk of the methyl group restricts the rotational freedom of the peptide backbone, influencing the secondary structure and potentially locking the peptide into a bioactive conformation. This can lead to improved receptor affinity and selectivity.
Experimental Protocols
The successful incorporation of Fmoc-N-Me-Tyr(tBu)-OH into a growing peptide chain requires optimized protocols to overcome the steric hindrance associated with N-methylated amino acids, which makes peptide bond formation more challenging.
Fmoc Deprotection
The removal of the Fmoc group from the N-terminus of the peptide-resin is a standard procedure in SPPS.
Materials:
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Fmoc-peptide-resin
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Deprotection solution: 20% piperidine in DMF (v/v)
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Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Solid-phase synthesis vessel
Procedure:
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Swell the Fmoc-peptide-resin in DMF for 30 minutes.
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Drain the DMF.
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Add the deprotection solution to the resin and agitate for 3 minutes.
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Drain the solution.
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Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.
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Drain the solution.
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Wash the resin thoroughly with DMF (5 x 1 min).
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Wash the resin with DCM (3 x 1 min).
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Wash the resin with DMF (3 x 1 min).
Coupling of Fmoc-N-Me-Tyr(tBu)-OH
Due to the increased steric hindrance of the N-methyl group, standard coupling reagents may be inefficient. The use of more potent activating agents like HATU is recommended.
Materials:
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Deprotected peptide-resin
-
Fmoc-N-Me-Tyr(tBu)-OH
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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Dimethylformamide (DMF)
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Solid-phase synthesis vessel
Procedure:
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In a separate vial, dissolve Fmoc-N-Me-Tyr(tBu)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
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Add the activated amino acid solution to the deprotected peptide-resin.
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Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is crucial for sterically hindered amino acids.
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Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). A negative result indicates a complete reaction.
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If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated Fmoc-N-Me-Tyr(tBu)-OH (double coupling).
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Once the coupling is complete, drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove any unreacted reagents and byproducts.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the utilization of Fmoc-N-Me-Tyr(tBu)-OH in solid-phase peptide synthesis.
Conclusion
Fmoc-N-Me-Tyr(tBu)-OH is a valuable building block for the synthesis of peptides with enhanced pharmaceutical properties. Its strategic use allows for the fine-tuning of peptide stability, permeability, and conformation. While its incorporation presents synthetic challenges due to steric hindrance, the use of optimized protocols with potent coupling reagents like HATU enables its efficient integration into peptide sequences. A thorough understanding of its chemical properties and the impact of N-methylation is essential for leveraging this powerful tool in the design and development of next-generation peptide therapeutics.
References
- 1. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
